molecular formula C15H17N5O4 B6000373 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

1-(2,4-dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide

Cat. No.: B6000373
M. Wt: 331.33 g/mol
InChI Key: TYQARXYEWVYPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a triazole moiety, and a dimethoxyphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted amine, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-(2,4-Dimethoxyphenyl)-5-oxo-N-(1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide: A closely related compound with a similar structure but different substitution patterns.

    1-(2,4-Dimethoxyphenyl)-5-oxo-N-(1,2,3-triazol-3-yl)pyrrolidine-3-carboxamide: Another analog with a different triazole ring.

Uniqueness: 1-(2,4-Dimethoxyphenyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-23-10-3-4-11(12(6-10)24-2)20-7-9(5-13(20)21)14(22)18-15-16-8-17-19-15/h3-4,6,8-9H,5,7H2,1-2H3,(H2,16,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQARXYEWVYPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=NN3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.